1-(Azetidin-3-ylmethyl)piperidine

Overview

Description

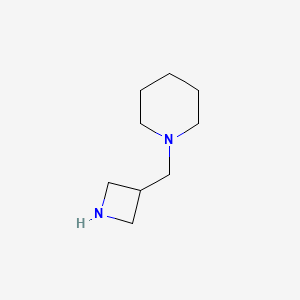

1-(Azetidin-3-ylmethyl)piperidine is a bicyclic amine comprising a piperidine ring (six-membered) linked via a methylene bridge to an azetidine ring (four-membered saturated heterocycle).

Preparation Methods

The synthesis of 1-(Azetidin-3-ylmethyl)piperidine can be achieved through various methods. One common approach involves the intramolecular cyclization of open-chain precursors. For instance, the reduction of 2-azetidinones can yield azetidines . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods often utilize microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Chemical Reactions Analysis

1-(Azetidin-3-ylmethyl)piperidine undergoes various chemical reactions due to the strain in its azetidine ring. These reactions include:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the opening of the azetidine ring.

Cycloaddition: The strained ring system can participate in [2+2] cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)piperidine is a compound that has garnered attention in various scientific research areas, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, chemical properties, and relevant case studies.

Neurological Disorders

Research indicates that this compound may have potential applications in treating neurological disorders, particularly due to its interaction with neurotransmitter systems. Studies have shown that compounds with similar structures can modulate the activity of acetylcholine receptors, which are crucial in conditions like Alzheimer’s disease and schizophrenia.

Case Study: Acetylcholine Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated derivatives of piperidine and their effects on acetylcholine receptors. The findings suggested that modifications to the piperidine structure could enhance receptor affinity, indicating that this compound might be a candidate for further development in this area .

Antidepressant Activity

Another promising application is in the field of antidepressants. Research has indicated that compounds similar to this compound can influence serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression.

Case Study: Serotonergic Activity

A comprehensive study published in Neuropharmacology evaluated the serotonergic activity of various piperidine derivatives. The results highlighted that specific modifications could lead to increased serotonin reuptake inhibition, suggesting a pathway for developing new antidepressants based on this compound .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial properties of compounds containing azetidine and piperidine moieties. Preliminary studies indicate that such compounds exhibit activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study featured in European Journal of Medicinal Chemistry, researchers synthesized several derivatives of azetidine-piperidine hybrids and tested their antimicrobial efficacy against common pathogens. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)piperidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates the cleavage of N–C bonds, allowing the compound to interact with various enzymes and proteins. This interaction can inhibit or activate specific biological pathways, depending on the target .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Core Structural Features

Piperidine Derivatives : Many bioactive compounds feature piperidine rings substituted with alkyl, aryl, or heterocyclic groups. Examples include:

- 1-(2-Chloroethyl)piperidine : Used in PARP inhibitor synthesis, where the chloroethyl group enhances enzyme binding .

- Phencyclidine (PCP) Derivatives : Arylcyclohexylamines like 1-(1-phenylcyclohexyl)piperidine (PCP) retain NMDA receptor affinity due to their rigid cyclohexane and piperidine structure .

- Natural Alkaloids : Piperidine-based alkaloids from Piper nigrum (e.g., 1-[1-oxo-3-(3,4-methylenedioxyphenyl)-propan]piperidine) exhibit bioactivity linked to their aromatic substituents .

- Azetidine-Containing Analogues: 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one: Combines azetidine with piperazine, highlighting the compatibility of azetidine in polycyclic systems .

Electronic Effects

- Electron-Donating Capacity: The 1-pyrrolidino group (five-membered) is a stronger electron donor than 1-piperidino (six-membered) due to reduced ring size and increased lone pair availability . Azetidine, being smaller than pyrrolidine, may exhibit even greater electron-donating effects, influencing interactions with aromatic systems or charged residues in target proteins.

Enzyme Inhibition

- α-Glucosidase Inhibitors : Piperidine derivatives with hydroxyl and methoxy groups (e.g., 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) show potent inhibition (IC50 = 0.207 mM) via hydrogen bonding and steric complementarity . The azetidine group in 1-(Azetidin-3-ylmethyl)piperidine may enhance binding through similar mechanisms, though its smaller size could limit interactions.

- PARP Inhibitors : Tertiary amines like 1-(2-chloroethyl)piperidine exhibit superior PARP inhibition compared to secondary amines, suggesting that azetidine's nitrogen lone pair could further optimize activity .

Receptor Binding

- NMDA Receptors : PCP derivatives (e.g., 1-(1-phenylcyclohexyl)piperidine) bind NMDA receptors via hydrophobic and ionic interactions. Azetidine's strain and electron density might alter binding kinetics or selectivity .

- Sigma Receptors : Piperidine-based ligands like 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) show affinity for sigma receptors. The azetidine group's compactness could improve selectivity for sigma subtypes over off-targets .

Data Tables

Table 1: Structural and Electronic Properties

| Compound | Ring Size (Piperidine/Azetidine) | Key Substituent | Electron-Donating Strength | Biological Target |

|---|---|---|---|---|

| This compound | 6/4 | Azetidine-methyl | High (due to small ring) | Enzymes/Receptors |

| 1-(2-Chloroethyl)piperidine | 6 | Chloroethyl | Moderate | PARP |

| Phencyclidine (PCP) | 6 | Cyclohexyl-phenyl | Low | NMDA Receptor |

| 1-[1-oxo-3-(3,4-methylenedioxyphenyl)-propan]piperidine | 6 | Methylenedioxyphenyl | Moderate | α-Glucosidase |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Azetidin-3-ylmethyl)piperidine?

- Methodological Answer : Synthesis optimization requires addressing steric hindrance from the azetidine-piperidine junction. Use reductive amination or alkylation strategies, as seen in analogous piperidine derivatives (e.g., 1-Cbz-4-(aminomethyl)piperidine in ). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients). Adjust reaction temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation .

Q. How can the physicochemical properties of this compound be experimentally validated?

- Methodological Answer :

- Lipophilicity (LogP) : Measure via shake-flask method or reverse-phase HPLC (C18 column) using a calibration curve of standards (e.g., cites XLOGP3 and WLOGP values for related piperidines).

- Aqueous solubility : Perform equilibrium solubility studies in PBS (pH 7.4) using UV-Vis spectroscopy or nephelometry .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : Prioritize - and -NMR to confirm azetidine-piperidine connectivity and stereochemistry. Compare chemical shifts to analogous compounds (e.g., 1-Cbz-4-(aminomethyl)piperidine in ).

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : If crystalline, resolve the 3D structure to confirm bond angles and torsional strain (as in for piperidine derivatives) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational flexibility of this compound?

- Methodological Answer :

- Use software like GROMACS or AMBER to model the compound’s 3D structure. Parameterize force fields (e.g., GAFF) using quantum mechanical calculations (DFT/B3LYP).

- Analyze RMSD and radius of gyration to assess flexibility. Compare to experimental data (e.g., X-ray structures in ).

- Identify low-energy conformers that may influence receptor binding (e.g., NMDA receptor modulation, as suggested by fluorinated PCP analogs in ) .

Q. What strategies resolve contradictions in CYP450 inhibition data for azetidine-piperidine hybrids?

- Methodological Answer :

- Enzyme assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxyquinoline). Measure IC values under standardized conditions (pH 7.4, 37°C).

- Metabolite profiling : Perform LC-MS/MS to identify reactive intermediates causing mechanism-based inhibition (e.g., notes conflicting CYP2C19/3A4 data).

- Docking studies : Model interactions with CYP active sites (e.g., PDB: 4DQA for CYP3A4) to rationalize inhibition variability .

Q. How can structure-activity relationships (SARs) guide the design of analogs with improved BBB permeability?

- Methodological Answer :

- In silico modeling : Calculate topological polar surface area (TPSA) and BBB score using tools like SwissADME ( reports TPSA = 25 Å for related compounds).

- Modifications : Introduce fluorine substituents (as in 3F-PCP, ) to enhance lipophilicity. Reduce hydrogen bond donors (e.g., replace -NH with -NMe).

- In vitro validation : Use PAMPA-BBB assays or MDCK-MDR1 cell monolayers to measure permeability coefficients .

Q. What experimental approaches validate the biological activity of this compound in neurological targets?

- Methodological Answer :

- Receptor binding assays : Screen against σ-1, NMDA, or opioid receptors using radioligands (e.g., -DTG for σ-1). Compare to reference compounds (e.g., BTCP maleate in ).

- Functional assays : Use calcium imaging or electrophysiology to assess ion channel modulation (e.g., NMDA receptor currents in hippocampal neurons).

- In vivo models : Test anticonvulsant or analgesic effects in rodent models, ensuring ethical compliance .

Properties

IUPAC Name |

1-(azetidin-3-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-4-11(5-3-1)8-9-6-10-7-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEXSODXXKAIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.